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Application Notes: Centanafadine for ADHD

Centanafadine is a novel, potential first-in-class norepinephrine, dopamine, and serotonin reuptake
inhibitor (NDSRI) under investigation for ADHD treatment [1] [2]. Its triple reuptake mechanism

differentiates it from traditional stimulants and non-stimulants, offering a new therapeutic option.

Clinical Trial Designs and Populations

Phase 3 development program includes randomized, double-blind, placebo-controlled trials in adults and

adolescents.

e Adult Studies: Two pivotal 6-week trials (NCT03605680, NCT03605836) evaluated 200 mg/day and
400 mg/day sustained-release (SR) centanafadine in adults (18-55 years) with moderate to severe
ADHD [3].

¢ Adolescent Study: One 6-week trial (NCT05257265) evaluated once-daily centanafadine (164.4
mg, 328.8 mq) in adolescents (13-17 years) with a primary ADHD diagnosis [4] [5].

¢ Long-Term Safety Study: A 52-week open-label study (NCT03605849) assessed long-term safety of
400 mg/day centanafadine SR in adults [1].

Efficacy and Safety Data Summary
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Data from the Phase 3 trials demonstrate centanafadine's efficacy and generally favorable safety profile.

The tables below summarize key outcomes.

Table 1: Efficacy Outcomes from Phase 3 Trials

Primary Endpoint: Change in

Study P-value vs. Effect Size
. Dose ADHD Scale Score (LS Mean vs.
Population Placebo vs. Placebo
Placebo)

Adults (Study 200 -3.16 (AISRS) 0.019 -0.28

1) [3] mg/day
400 -2.74 (AISRS) 0.039 -0.24
mg/day

Adults (Study 200 -4.01 (AISRS) 0.002 -0.37

2) [3] mg/day
400 -4.47 (AISRS) 0.001 -0.40
mg/day

Adolescents 164.4 -4.35 (ADHD-RS-5)* Not Significant  N/A

[5] mg/day
328.8 -18.50 (ADHD-RS-5) 0.0006 N/A
mg/day

* A numerical improvement was observed, but the primary endpoint was not met.

Table 2: Safety and Tolerability Profile

Short-Term Adult Long-Term Adult Trial (52- Adolescent Trial (6-

Assessment
Trials (6-Week) [3] Week) [1] Week) [5]
Most Common TEAEs Nausea, Insomnia (8.0%), Nausea Decreased Appetite,
(=5% in any group) Decreased (7.7%), Diarrhea (7.0%), Nausea, Headache,
Appetite, Headache (7.0%) [1] Rash [5]

Headache [3]
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Short-Term Adult Long-Term Adult Trial (52- Adolescent Trial (6-

Assessment )
Trials (6-Week) [3] Week) [1] Week) [5]

TEAE Severity Mostly mild or Mostly mild or moderate [1] Mostly mild or
moderate [3] moderate; 3 severe

events reported [5]

Discontinuation due Low incidence [3] 12.3% (80/653 participants) Not Specified
to TEAEs [1]

Serious AEs Low incidence [3] 1.8% (12/653 participants); Not Specified
none deemed drug-related

[1]

Abuse Potential Low incidence of Not a focus of long-term No indications of
abuse-related AEs study abuse or diversion [2]

[3]

Experimental Protocols

The following section details the standardized methodologies employed in the Phase 3 clinical trials for

centanafadine.

Protocol 1: Core Randomized Controlled Trial (RCT) Design

This protocol outlines the common structure for the 6-week, pivotal Phase 3 trials [3] [5].

¢ 1.1 Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter.
¢ 1.2 Randomization & Blinding: Participants were randomized 1:1:1 to centanafadine or placebo.
Treatment assignments were computer-generated and stratified by study site. All participants and
investigators were blinded [3].
e 1.3 Key Eligibility Criteria:
o Inclusion: Males and females (adults 18-55; adolescents 13-17) meeting DSM-5 criteria for
ADHD. Participants had moderate to severe symptoms, typically with a baseline AISRS total
score around 38.7 (adults) or similar severity on ADHD-RS-5 (adolescents) [3] [5].
o Exclusion: Uncontrolled comorbid psychiatric disorders; prior lack of benefit from =2 ADHD
therapies of different classes; use of prohibited medications; positive alcohol or drug screen [1].
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¢ 1.4 Study Pharms & Dosing:
o Screening/Washout: Up to 28 days [3].
o Single-Blind Placebo Run-in: 7 days to establish baseline and exclude placebo responders
[3].
o Double-Blind Treatment: 42 days (6 weeks). Dosing was twice daily for adult SR formulations
and once daily for adolescents. The 400 mg/day adult group started at 200 mg/day for 7 days
before escalation [3] [5].

e 1.5 Primary Efficacy Endpoint: Change from baseline to Day 42 in the Adult ADHD Investigator
Symptom Rating Scale (AISRS) total score for adult trials [3] and the ADHD Rating Scale-5
(ADHD-RS-5) total score for the adolescent trial [5].

¢ 1.6 Key Secondary Endpoints: Included the Clinical Global Impression-Severity of lliness Scale
(CGI-S) [3].

o 1.7 Safety Assessments: Monitoring of treatment-emergent adverse events (TEAES), clinical
laboratories, vital signs, electrocardiograms, and suicidal ideation/behavior using the Columbia-
Suicide Severity Rating Scale (C-SSRS) [3] [1].

The workflow for this core RCT design is summarized in the diagram below:
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Protocol 2: Long-Term Safety Study Design
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This protocol describes the 52-week open-label study designed to assess the long-term profile of

centanafadine [1].

2.1 Study Design: Phase 3, open-label, multicenter, 52-week treatment with a 10-day safety follow-

up.

e 2.2 Participant Cohorts:

o Rollover: Adults completing one of the prior 6-week Phase 3 trials.
o De Novo: Newly enrolled adults meeting the same core eligibility criteria.

e 2.3 Dosing Regimen: All participants received twice-daily centanafadine SR. They started at 200
mg/day for 7 days, then were up-titrated to the target 400 mg/day from day 8 through week 52. Dose
reduction to 200 mg/day was permitted for tolerability [1].

e 2.4 Primary Objective: Assess long-term safety and tolerability, measured by TEAEsS, vital signs, lab
results, and ECG [1].

e 2.5 Exploratory Efficacy Assessments: Included the AISRS and CGI-S, analyzed using summary

statistics [1].

Mechanism of Action and Workflow

Centanafadine's mechanism as a triple reuptake inhibitor targets the complex neurobiology of ADHD,
which involves dysregulation of dopaminergic, noradrenergic, and potentially serotonergic

neurotransmission [3] [2].

The diagram below illustrates the drug's proposed mechanism of action at the synaptic level.
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Conclusion

The Phase 3 clinical program demonstrates that centanafadine is an effective and generally well-tolerated
treatment for ADHD in adults and adolescents. Its novel NDSRI mechanism, with efficacy observed within
one week and a safety profile distinct from traditional stimulants, positions it as a promising therapeutic
alternative. These application notes and protocols provide a framework for researchers to understand its

clinical development and potential application.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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